molecular formula C20H23N5O2 B12928639 6,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine CAS No. 331258-43-6

6,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine

Cat. No.: B12928639
CAS No.: 331258-43-6
M. Wt: 365.4 g/mol
InChI Key: MFIDHISLMOJQRL-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine is an organic compound belonging to the class of n-arylpiperazines. These compounds are characterized by a piperazine ring where the nitrogen atom carries an aryl group.

Preparation Methods

The synthesis of 6,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

6,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion .

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine involves its interaction with specific molecular targets, such as receptors and enzymes. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type . These interactions lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

6,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylpiperazine moiety, which imparts distinct pharmacological properties .

Properties

CAS No.

331258-43-6

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

6,7-dimethoxy-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine

InChI

InChI=1S/C20H23N5O2/c1-26-17-12-15-16(13-18(17)27-2)22-20(23-19(15)21)25-10-8-24(9-11-25)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H2,21,22,23)

InChI Key

MFIDHISLMOJQRL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C4=CC=CC=C4)N)OC

Origin of Product

United States

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